1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride
Overview
Description
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride, also known as 1-FNB, is an organic compound that is used in a variety of scientific research applications. It is an important synthetic intermediate for the production of various pharmaceuticals and has been used in the synthesis of a number of biologically active compounds. 1-FNB is a white crystalline solid with a molecular weight of 319.83 g/mol, and a melting point of 115-116 °C.
Scientific Research Applications
Antimicrobial Activity
The compound shows potential in antimicrobial applications. A related compound, 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, demonstrated significant antimicrobial activity. This suggests potential applications of 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride in developing antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Organosilicon Synthesis
In organosilicon chemistry, compounds involving furan and thiophene, similar to the compound , have been synthesized, indicating its potential use in this field. This synthesis pathway can lead to the development of novel isocyanates (Lebedev, Lebedeva, Sheludyakov, Ovcharuk, Kovaleva, & Ustinova, 2006).
Coordination Chemistry and Synthesis of Schiff Bases
Imines similar to 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride have been used to prepare Schiff bases and complex with metals like silver. This can lead to new avenues in coordination chemistry and materials science (Adeleke, Zamisa, & Omondi, 2021).
Polymer Synthesis and Capacitance Properties
Compounds with furan and thiophene units, similar to the target compound, have been used in the synthesis of polymers with enhanced capacitance properties. This suggests applications in the development of materials for supercapacitors and electronic devices (Mo, Zhou, Ma, & Xu, 2015).
Electrophilic Aromatic Substitution Reactions
Studies on amino-substituted heterocycles with furan and thiophene indicate their reactivity in electrophilic aromatic substitution reactions. This could mean that 1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride might also participate in such reactions, useful in organic synthesis (Almerico, Cirrincione, Diana, Grimaudo, Dattolo, Aiello, & Mingoia, 1995).
properties
IUPAC Name |
1-(furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-2-5-12(13-7-3-8-15-13)14-10-11-6-4-9-16-11;/h2-4,6-9,12,14H,1,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUIGLXJQVQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=CO1)NCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-yl)-N-(thiophen-2-ylmethyl)but-3-en-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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